molecular formula C19H17F2N3O3 B14105777 N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14105777
M. Wt: 373.4 g/mol
InChI Key: SKCQQGMYHLAPQI-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with difluoromethoxy and hydroxyphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the difluoromethoxy group: This step involves the reaction of the pyrazole intermediate with a difluoromethoxy-containing reagent, such as difluoromethoxybenzene, under suitable conditions.

    Attachment of the hydroxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a hydroxyphenylboronic acid or a hydroxyphenyl halide.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine or amide reagent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the difluoromethoxy group.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the difluoromethoxy and hydroxyphenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of both difluoromethoxy and hydroxyphenyl groups enhances its potential as a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H17F2N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-3-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17F2N3O3/c1-2-11-3-8-17(25)14(9-11)15-10-16(24-23-15)18(26)22-12-4-6-13(7-5-12)27-19(20)21/h3-10,19,25H,2H2,1H3,(H,22,26)(H,23,24)

InChI Key

SKCQQGMYHLAPQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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